molecular formula C13H10FN3O2S B11505638 2-[(2-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine

2-[(2-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B11505638
M. Wt: 291.30 g/mol
InChI Key: CMISZPFKJZRFIA-UHFFFAOYSA-N
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Description

2-[(2-FLUOROPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a fused imidazo[4,5-b]pyridine ring system, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-FLUOROPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE typically involves the reaction of 2-fluorobenzyl chloride with imidazo[4,5-b]pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-FLUOROPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-[(2-FLUOROPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-FLUOROPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anticancer properties, the compound may intercalate into DNA, disrupting the replication process and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-FLUOROPHENYL)METHANESULFONYL]-3H-IMIDAZO[4,5-B]PYRIDINE stands out due to its unique combination of a fluorophenyl group and a methanesulfonyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H10FN3O2S

Molecular Weight

291.30 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfonyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H10FN3O2S/c14-10-5-2-1-4-9(10)8-20(18,19)13-16-11-6-3-7-15-12(11)17-13/h1-7H,8H2,(H,15,16,17)

InChI Key

CMISZPFKJZRFIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=NC3=C(N2)C=CC=N3)F

Origin of Product

United States

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